![molecular formula C10H14Br2O B2422847 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 114352-31-7](/img/structure/B2422847.png)

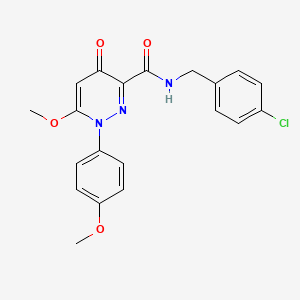

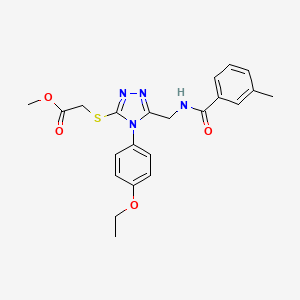

3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the linear formula C10H14Br2O . It has a molecular weight of 310.03 .

Synthesis Analysis

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of benzenesulfonamide and camphene led to the formation of two products: N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide with good yield and 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product .科学的研究の応用

Synthesis and Structural Studies

Preparation of Apoverbenone : The compound 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one, closely related to the requested compound, has been studied for its conversion to apoverbenone. This process involves treatment with lithium bromide and lithium carbonate, demonstrating the compound's utility in synthesizing complex structures (Grimshaw, Grimshaw, & Juneja, 1972).

Ring Expansion Studies : Research on 6-(1-methylethylidene)bicyclo[3.2.0]heptanes, which are structurally similar to the target compound, has shown that they undergo ring expansion reactions in certain conditions, leading to the formation of various bicyclic compounds (Østby & Stenstrøm, 2014).

Formation of Bridged Structures : In another study, the reaction of a related bromo-ketone compound with methyllithium led to the formation of bridged structures like 6-methyltetracyclo[4.2.0.01,7.05,7]octane, suggesting potential uses in complex molecular architecture creation (Alber & Szeimies, 1994).

Chemical Reactions and Transformations

Organometallic Intermediates Generation : The treatment of a structurally related compound, (Z)-3-bromomethylene-2,2-dimethylbicyclo[2.2.1]heptane, with Me3CLi results in the generation of a configurationally stable organometallic intermediate. This has implications for reactions involving stereochemical retention (Garamszegi & Schlosser, 1997).

Synthesis of Homochiral Compounds : Studies have shown that derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be reduced to yield homochiral compounds. This illustrates the potential of such compounds in chiral chemistry applications (Jingen et al., 1991).

Hydrolysis and Hydrogen Bonding Investigations : The acidic hydrolysis of related compounds followed by alkaline treatment has been used to study hydrogen bonding patterns, providing insights into molecular interactions and stability (Gao et al., 2007).

Novel Compound Synthesis and Characterization

Synthesis of Bicyclic Acids : The synthesis of rigid, non-chiral analogues of amino acids from related bicyclic compounds has been explored, demonstrating the versatility of these compounds in synthesizing structurally unique molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Functional Monomer Development : The synthesis of a new acrylamide functional monomer using a compound with a bicyclo[2.2.1]heptane structure showcases the potential of these compounds in polymer science (Cha, 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGJUGUTYMLWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)

![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)

![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)